Cas no 728907-96-8 (2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline)

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline is a specialized aromatic amine derivative featuring a methoxyphenoxy group and a trifluoromethyl substituent. This compound is of interest in synthetic organic chemistry due to its unique structural motifs, which make it a valuable intermediate for pharmaceuticals, agrochemicals, and advanced material applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxyphenoxy moiety offers versatility for further functionalization. Its well-defined reactivity profile allows for precise modifications, facilitating the synthesis of complex target molecules. The compound is typically handled under controlled conditions due to its amine functionality, ensuring stability and purity for research and industrial use.
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline structure
728907-96-8 structure
Product Name:2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline
CAS No:728907-96-8
MF:C14H12F3NO2
MW:283.245794296265
CID:3030052
PubChem ID:2392236
Update Time:2025-06-26

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-(3-METHOXY-PHENOXY)-5-TRIFLUOROMETHYL-PHENYLAMINE
    • CS-0219052
    • SMR000262110
    • 728907-96-8
    • 2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline
    • IDI1_007860
    • EN300-02926
    • Z56891221
    • CHEMBL1536629
    • SB82311
    • Enamine_005273
    • HMS1408P15
    • AKOS000100912
    • HMS2556D10
    • MLS000394942
    • 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline
    • Inchi: 1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(7-12(13)18)14(15,16)17/h2-8H,18H2,1H3
    • InChI Key: WEXACIKWNVQKEK-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)N)OC1C=CC=C(C=1)OC)(F)F

Computed Properties

  • Exact Mass: 283.08201311Da
  • Monoisotopic Mass: 283.08201311Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 44.5Ų

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline Pricemore >>

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Additional information on 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Professional Introduction to 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS No. 728907-96-8)

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With a CAS number of 728907-96-8, this compound represents a unique structural motif that combines a phenoxy group with an aniline moiety, further modified by the presence of a trifluoromethyl substituent. Such structural features are often engineered to enhance biological activity, making it a promising candidate for further exploration in drug discovery.

The compound's molecular structure, characterized by its aromatic ring system and the presence of electronegative fluorine atoms, contributes to its distinct chemical properties. The 3-methoxyphenoxy group introduces a methoxy substituent, which can influence the compound's solubility, metabolic stability, and interactions with biological targets. Meanwhile, the trifluoromethyl group is known for its ability to modulate lipophilicity and binding affinity, which are critical factors in the design of pharmacologically active molecules.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage advanced structural motifs. The combination of a phenoxy group and an aniline moiety has been explored in various contexts, including the design of kinase inhibitors and other enzyme-targeting compounds. The introduction of fluorine atoms, particularly in the form of a trifluoromethyl group, has been shown to enhance the potency and selectivity of such molecules.

Current research in this area has highlighted the potential of derivatives of 2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline as scaffolds for developing new drugs. For instance, studies have demonstrated that modifications around the aromatic core can lead to compounds with improved pharmacokinetic profiles and reduced toxicity. The methoxy group in particular has been investigated for its role in modulating metabolic pathways, which could be exploited to enhance drug bioavailability.

The impact of fluorine substitution on biological activity has also been extensively studied. The electron-withdrawing nature of fluorine atoms can significantly alter the electronic properties of a molecule, thereby influencing its interactions with biological targets. This has led to the development of highly potent and selective inhibitors in various therapeutic areas. The presence of multiple fluorine atoms, as seen in the trifluoromethyl group, can further enhance these effects.

The synthesis of 2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS No. 728907-96-8) involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to construct the desired molecular framework efficiently. These methods not only facilitate the preparation of complex molecules but also allow for structural diversification to explore new pharmacological activities.

Evaluation of the compound's biological activity has revealed promising results in preclinical studies. The combination of pharmacophoric elements such as the phenoxy-aniline core and the trifluoromethyl group suggests potential utility in treating various diseases. For example, derivatives of this compound have shown inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, modifications aimed at enhancing solubility and metabolic stability have led to compounds with improved drug-like properties.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between 2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline and biological targets. These tools have enabled researchers to predict binding affinities and optimize molecular structures for better efficacy. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process and identify lead compounds more efficiently.

In conclusion, 2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline, identified by its CAS number 728907-96-8, represents a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups and substitution patterns makes it a valuable scaffold for developing new therapeutic agents. Ongoing studies continue to explore its applications in drug discovery, leveraging advanced synthetic methods and computational tools to enhance its pharmacological profile.

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